Methyl 4-amino-3-ethoxybenzoate hydrochloride
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Overview
Description
Methyl 4-amino-3-ethoxybenzoate hydrochloride is an organic compound with the molecular formula C10H14ClNO3. It is a hydrochloride salt form of methyl 4-amino-3-ethoxybenzoate, which is a derivative of benzoic acid. This compound is known for its applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-ethoxybenzoate hydrochloride typically involves the esterification of 4-amino-3-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-ethoxybenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-3-ethoxybenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-ethoxybenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-hydroxybenzoate: Similar structure but with a hydroxyl group instead of an ethoxy group.
Methyl 4-amino-3-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Methyl 4-amino-3-propoxybenzoate: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
Methyl 4-amino-3-ethoxybenzoate hydrochloride is unique due to its specific ethoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain synthetic and research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 4-amino-3-ethoxybenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11;/h4-6H,3,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCIOHKUCIIIOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912839-50-0 |
Source
|
Record name | methyl 4-amino-3-ethoxybenzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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